

Application Note: High-Resolution Mass Spectrometric Analysis of Thiophene-3-sulfonamide

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Compound of Interest

Compound Name: Thiophene-3-sulfonamide

CAS No.: 64255-63-6

Cat. No.: B184289

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Introduction: The Analytical Imperative for Thiophene-3-sulfonamide

Thiophene-3-sulfonamide (C₄H₅NO₂S₂) is a heterocyclic organic compound featuring a thiophene ring functionalized with a sulfonamide group.[1] With a monoisotopic mass of 162.97617075 Da, this molecule and its derivatives are of significant interest in medicinal chemistry and material science.[2] The sulfonamide moiety is a well-established pharmacophore known for its role in antimicrobial agents, while the thiophene ring contributes to the compound's electronic properties and metabolic profile.[1][3] The bioactivation of thiophene-containing drugs by cytochrome P450 enzymes can sometimes lead to toxicity, making the precise identification and characterization of the parent compound and its metabolites a critical step in drug development and safety assessment.[4]

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for this purpose.[5] Its ability to provide exact mass measurements with high accuracy (typically < 5 ppm) allows for the

unambiguous determination of elemental compositions, distinguishing the target analyte from isobaric interferences.[6] This application note provides a comprehensive, field-proven protocol for the analysis of **Thiophene-3-sulfonamide** using LC-HRMS, designed for researchers, analytical scientists, and drug development professionals. The methodology is grounded in principles of analytical robustness and validation as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8]

Table 1: Physicochemical Properties of **Thiophene-3-sulfonamide**

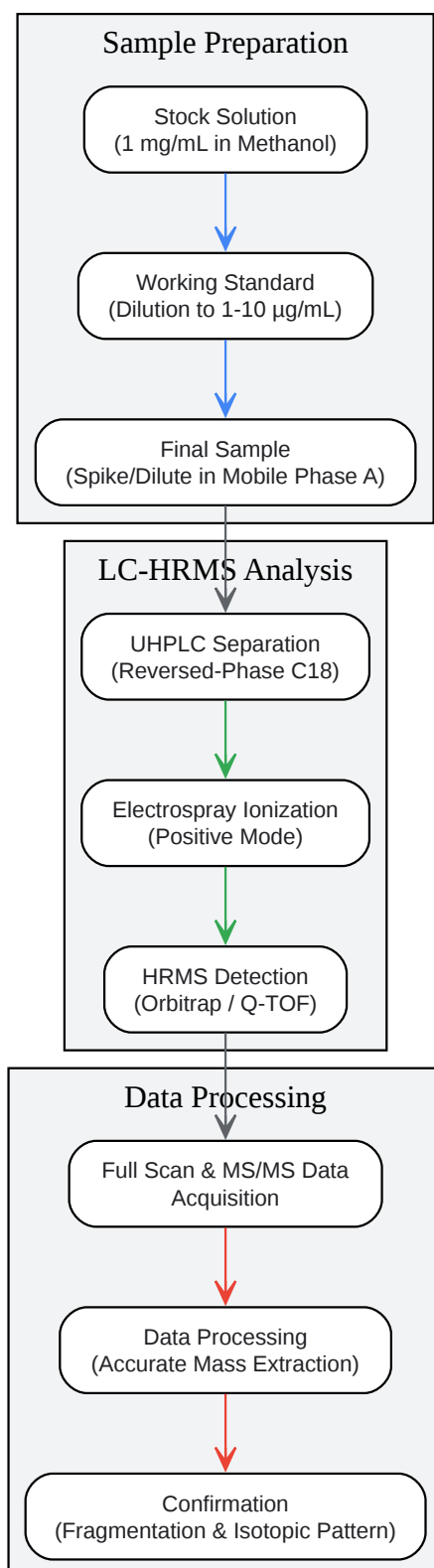
Property	Value	Source
Molecular Formula	C₄H₅NO₂S₂	PubChem[2]
Average Molecular Weight	163.2 g/mol	PubChem[2]
Monoisotopic Mass	162.97617075 Da	PubChem[2]
Canonical SMILES	<chem>C1=CSC=C1S(=O)(=O)N</chem>	PubChem[2]

| InChIKey | BWJZHYWAXLWLTB-UHFFFAOYSA-N | [PubChem\[2\]](#) |

Principle of the LC-HRMS Method

This method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) to achieve rapid and efficient separation of **Thiophene-3-sulfonamide** from the sample matrix. The separated analyte is then introduced into a high-resolution mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique ideal for polar, thermally labile molecules like sulfonamides, minimizing in-source fragmentation and preserving the molecular ion.[9]

The mass analyzer, such as an Orbitrap or Time-of-Flight (TOF), measures the mass-to-charge ratio (m/z) of the resulting ions with high precision.[6] Full-scan MS mode is used to detect the protonated molecular ion $[M+H]^+$, while tandem mass spectrometry (MS/MS) or All-Ion Fragmentation (AIF) is employed to generate characteristic fragment ions for structural confirmation.[10] The high resolving power is critical for separating the isotopic peaks of sulfur-containing compounds and ensuring confidence in identification.



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Caption: Overall workflow for the LC-HRMS analysis of **Thiophene-3-sulfonamide**.

Detailed Experimental Protocol

Reagents and Materials

- Analyte: **Thiophene-3-sulfonamide** reference standard (>98% purity).
- Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
- Additive: LC-MS grade Formic Acid ($\geq 99\%$).
- Vials: 2 mL amber glass autosampler vials with PTFE septa.
- Pipettes and Tips: Calibrated micropipettes and high-quality tips.
- Filtration: 0.22 μm PTFE syringe filters.

Sample Preparation: Ensuring Analytical Integrity

The goal of sample preparation is to create a clean, particulate-free solution at a concentration suitable for HRMS, preventing instrument contamination and ensuring reproducibility.[11][12]

- Primary Stock Solution (1 mg/mL):
 - Accurately weigh approximately 10 mg of **Thiophene-3-sulfonamide** reference standard.
 - Quantitatively transfer the standard to a 10 mL volumetric flask.
 - Dissolve and bring to volume with LC-MS grade Methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for at least 3 months when stored at -20°C .
 - Causality: Methanol is an excellent solvent for sulfonamides and is fully compatible with the reversed-phase LC-MS system. Using a volumetric flask ensures high accuracy for the initial concentration.
- Working Standard Solution (10 $\mu\text{g}/\text{mL}$):
 - Pipette 100 μL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

- Dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.
- Causality: This intermediate dilution step allows for the creation of a fresh calibration curve daily without repeatedly handling the primary stock, minimizing potential degradation or contamination.
- Final Sample for Injection (e.g., 100 ng/mL):
 - Further dilute the working standard solution as required to prepare calibration standards (e.g., 1-500 ng/mL range) or quality control (QC) samples.
 - The final diluent should match the initial mobile phase conditions (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid) to ensure good peak shape and prevent solvent effects.
 - Filter the final solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial.
 - Causality: Filtering is a non-negotiable step to remove any particulates that could clog the UHPLC column or injector, causing system downtime and poor performance.[11]

LC-HRMS Instrumentation and Conditions

The following parameters are a robust starting point for a standard UHPLC system coupled to an Orbitrap or Q-TOF mass spectrometer.[9][13]

Table 2: Suggested UHPLC Parameters

Parameter	Recommended Setting	Rationale
Column	C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 μm)	Provides excellent retention and peak shape for polar heterocyclic compounds. Sub-2 μm particles allow for high efficiency and speed.
Mobile Phase A	0.1% Formic Acid in Water	Formic acid is a common modifier that acidifies the mobile phase, promoting protonation of the analyte for enhanced ESI+ signal.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Acetonitrile is a strong organic solvent for eluting the analyte from the C18 column.
Gradient	5% B to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 3 min.	A standard gradient to ensure elution of the analyte while cleaning the column of more hydrophobic contaminants.
Flow Rate	0.3 mL/min	Appropriate for a 2.1 mm ID column, balancing analysis time with system pressure.
Column Temp.	40 °C	Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.

| Injection Vol. | 2 μL | A small volume minimizes potential column overloading and matrix effects. |

Table 3: Suggested HRMS Parameters (ESI Positive Mode)

Parameter	Recommended Setting	Rationale
Ionization Mode	Electrospray Ionization (ESI), Positive	Sulfonamides readily form stable protonated ions [M+H]⁺ in positive mode.
Capillary Voltage	3.5 kV	Optimizes the electrospray plume for efficient ion generation.
Source Temp.	320 °C	Aids in desolvation of the droplets to release gas-phase ions.
Desolvation Gas	Nitrogen, Flow: 800 L/hr	High flow of inert gas is crucial for efficient desolvation of the mobile phase.
Full Scan (MS1)	m/z 100-500	A targeted scan range that includes the precursor ion and potential low-mass contaminants.
Resolution	≥ 60,000 FWHM	High resolution is essential for achieving < 5 ppm mass accuracy and resolving isotopic patterns.
MS/MS (dd-MS2)	Data-dependent acquisition on the most intense ion(s)	Automatically triggers fragmentation of the detected precursor ion for structural confirmation.

| Collision Energy| Stepped 15, 25, 40 eV | Using multiple collision energies ensures a rich fragmentation spectrum, capturing both low- and high-energy fragments. |

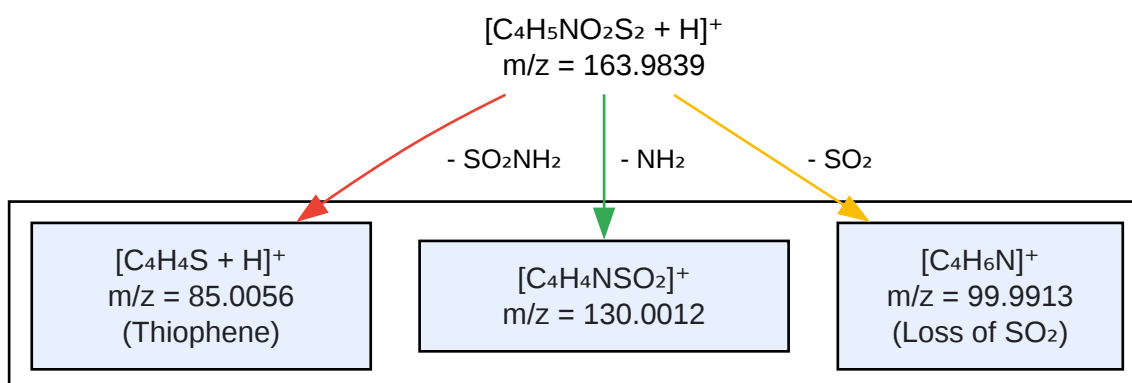
System Suitability and Quality Control

To ensure the trustworthiness of the generated data, a system suitability test (SST) must be performed before any sample analysis.

- Blank Injection: Inject a vial of the mobile phase A to ensure there is no system contamination or carryover from previous analyses.
- SST Injection: Make 5-6 replicate injections of a mid-level concentration standard (e.g., 100 ng/mL).
- Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be < 5% and < 2%, respectively. The measured mass accuracy of the $[M+H]^+$ ion should be within 5 ppm of the theoretical mass. These criteria confirm the system is performing optimally.

Data Analysis: From Signal to Structure

- Accurate Mass Extraction: Process the full-scan data using the instrument's software. Extract the chromatogram for the theoretical exact mass of the protonated **Thiophene-3-sulfonamide** ($[M+H]^+ = 163.98394$ Da). The mass extraction window should be narrow (e.g., ± 5 ppm).
- Elemental Composition Confirmation: Use the measured accurate mass and the resolved isotopic pattern to confirm the elemental formula $C_4H_6NO_2S_2^+$. The software's formula calculator tool is invaluable for this step.
- Fragmentation Analysis: Examine the MS/MS spectrum for characteristic fragment ions. The fragmentation of sulfonamides is well-studied and typically involves cleavage of the C-S and S-N bonds.^{[14][15]} A unique fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO_2).^[16]



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Caption: Predicted fragmentation pathway for protonated **Thiophene-3-sulfonamide**.

Expected Results and Interpretation

A successful analysis will yield a sharp chromatographic peak at a specific retention time. The corresponding mass spectrum will show an intense signal for the protonated molecule with high mass accuracy.

Table 4: Expected High-Resolution Mass Data for **Thiophene-3-sulfonamide**

Ion Species	Formula	Theoretical m/z	Observed m/z (Example)	Mass Accuracy (ppm)
[M+H] ⁺	C ₄ H ₆ NO ₂ S ₂ ⁺	163.98394	163.98401	< 1.0
Fragment 1	C ₄ H ₄ NSO ₂ ⁺	130.00117	130.00121	< 1.0
Fragment 2	C ₄ H ₅ S ⁺	85.00555	85.00558	< 1.0

| Fragment 3 | [M+H-SO₂]⁺ | C₄H₆NS⁺ | 99.99095 | 99.99091 | < 1.0 |

The MS/MS data provides the highest level of confidence. The presence of the thiophene cation (m/z 85.0056) and the characteristic neutral loss of SO₂ (63.9619 Da) are strong diagnostic indicators for the Thiophene-sulfonamide structure.^{[15][16]}

Method Validation Considerations

While this document provides a comprehensive protocol, for use in regulated environments, the method must be fully validated according to ICH Q2(R2) guidelines.^{[7][8]} The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.^[8] Key parameters to evaluate include:

- **Specificity:** The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components).

- **Linearity:** Demonstrating that the instrument response is proportional to the analyte concentration over a defined range.
- **Accuracy & Precision:** Determining the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
- **Limit of Detection (LOD) & Limit of Quantitation (LOQ):** The lowest concentration of analyte that can be reliably detected and quantified, respectively.
- **Robustness:** The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This application note details a robust and reliable LC-HRMS method for the identification and structural confirmation of **Thiophene-3-sulfonamide**. By leveraging the high resolving power and mass accuracy of modern mass spectrometers, this protocol provides an unambiguous and sensitive analytical solution. The explained causality behind each step, from sample preparation to data analysis, equips researchers with the necessary framework to implement this method successfully and adapt it to their specific research or drug development needs, while adhering to the principles of scientific and regulatory integrity.

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